molecular formula C21H40N2O4 B14083162 N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B14083162
M. Wt: 384.6 g/mol
InChI Key: DJDGFOWYKJZHMJ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: is a complex organic compound with a unique structure that combines cyclohexylamine and propanoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine moiety, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclohexylamine moiety may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with similar amine functionality.

    2-methylpropanoic acid: Shares the carboxyl group but lacks the complex structure.

    tert-Butoxycarbonyl (Boc) protected amino acids: Similar in having the Boc protection group.

Uniqueness

  • The combination of cyclohexylamine and Boc-protected amino acid in a single molecule provides unique chemical properties and reactivity.
  • Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H40N2O4

Molecular Weight

384.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(7(11)12)5-10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)

InChI Key

DJDGFOWYKJZHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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